molecular formula C18H20N2O3 B289298 Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide

Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide

Cat. No. B289298
M. Wt: 312.4 g/mol
InChI Key: FHCLWUVUPLMYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide, also known as SM-19712, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide involves its ability to bind to the active site of HDACs, inhibiting their activity. This leads to changes in gene expression, which can have a variety of downstream effects.
Biochemical and Physiological Effects
In addition to its effects on HDACs, Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation is that its effects may be specific to certain cell types or tissues, which could limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide. One area of interest is its potential use in the treatment of cancer, due to its ability to inhibit HDACs. Other potential applications include the treatment of inflammatory diseases and the development of new drugs targeting specific kinases. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide involves several steps, starting with the reaction of furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-methyl-piperidine-1-carbonyl)-phenyl-amine to form the final product, Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide.

Scientific Research Applications

Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide has been studied for its potential use in a variety of therapeutic applications. One area of research has focused on its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer effects.

properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H20N2O3/c1-13-7-4-5-11-20(13)18(22)14-8-2-3-9-15(14)19-17(21)16-10-6-12-23-16/h2-3,6,8-10,12-13H,4-5,7,11H2,1H3,(H,19,21)

InChI Key

FHCLWUVUPLMYKC-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

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